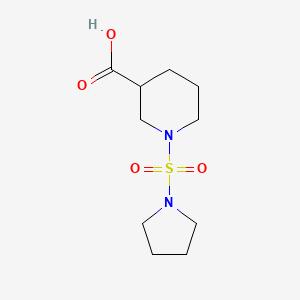

1-(吡咯烷-1-磺酰基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid" is a chemical of interest in the field of organic chemistry, particularly in the synthesis of piperidine and pyrrolidine derivatives. These derivatives are significant due to their presence in various biologically active molecules and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine and pyrrolidine compounds has been explored through various methods. For instance, a convenient route to synthesize piperidines and related structures involves the cyclization of acetylenic sulfones with beta and gamma-chloroamines, as described in the synthesis of indolizidines and quinolizidines . Another study presents a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is a structurally related compound, through the hydrogenation of pyrrolylpyridine . Additionally, a biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been used to access chiral mono- and disubstituted piperidines and pyrrolidines .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid" has been studied using X-ray crystallography and quantum mechanical methods. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety .

Chemical Reactions Analysis

Chemical reactions involving piperidine and pyrrolidine derivatives often include cyclization, conjugate additions, and intramolecular alkylation. The synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine showcases a tandem process involving nucleophilic addition followed by intramolecular elimination . The reaction of 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid to obtain 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate demonstrates the versatility of these compounds in forming stable structures with intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyrrolidine derivatives have been investigated using various spectroscopic techniques. The study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, for example, involved FT-IR, NMR, and UV spectroscopy, along with quantum chemical simulations to understand properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

科学研究应用

合成方法

- 提出了一种合成在药物化学中具有重要意义的 3-(吡咯烷-1-基)哌啶的新方法。该方法涉及吡咯基吡啶的催化氢化,突出了该化合物在化学合成中的关键作用 (Smaliy 等,2011)。

- 研究表明有效合成了哌嗪-2,6-二酮衍生物并评估了它们的抗癌活性,强调了该化合物在医药应用中的潜力 (Kumar 等,2013)。

- 一项关于合成 Fe3O4-SA-PPCA 作为新型纳米磁性可重复使用催化剂的研究,涉及哌啶-4-羧酸 (PPCA) 的功能化,揭示了该化合物在纳米技术和催化中的适用性 (Ghorbani‐Choghamarani & Azadi,2015)。

化学分析和性质

- 通过各种技术研究 5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸的光谱性质,提供了对该化合物化学行为及其在各个领域进一步应用的见解 (Devi、Bishnoi & Fatma,2020)。

- α-氨基酸与二烷基乙炔二羧酸酯和 N-取代马来酰亚胺的三组分反应中分子多样性的研究展示了该化合物的多功能性和在复杂化学反应中的潜在用途 (Chen 等,2016)。

催化和化学反应

- 该化合物在通过与 α,β-不饱和羰基化合物的氧化还原环化对环胺进行 C-H 官能化的作用强调了其在复杂化学合成过程中的重要性 (Kang 等,2015)。

- 合成和应用 Fe3O4-SA-PPCA 作为纳米磁性可重复使用催化剂以有效合成各种化学衍生物展示了该化合物在提高化学过程效率中的关键作用 (Ghorbani‐Choghamarani & Azadi,2015)。

作用机制

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets

Mode of Action

The mode of action of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Related compounds have been shown to influence various biological pathways

Result of Action

Related compounds have been shown to have various biological effects

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness of many compounds .

属性

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c13-10(14)9-4-3-7-12(8-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOASKLVDJFMEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649272 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid | |

CAS RN |

1042640-05-0 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)